

Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2,4-difluorophenol

Cat. No.: B169713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic information for the compound **5-Amino-2,4-difluorophenol** (CAS No. 113512-71-3). Despite a comprehensive search of publicly available databases and literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document addresses this data gap by presenting the known physical and chemical properties of **5-Amino-2,4-difluorophenol**. Furthermore, as a proxy for understanding its potential spectroscopic characteristics, this guide provides detailed experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This information is intended to serve as a valuable reference point for researchers working with and synthesizing fluorinated aminophenols.

Introduction to 5-Amino-2,4-difluorophenol

5-Amino-2,4-difluorophenol is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.^[1] The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .^[1] It is described as a solid at room temperature.^[1]

Spectroscopic Data (Representative Isomer: 4-Amino-2,5-difluorophenol)

As experimental spectroscopic data for **5-Amino-2,4-difluorophenol** is not readily available, we present the data for its isomer, 4-Amino-2,5-difluorophenol (CAS No. 120103-19-7), to provide an illustrative example of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Amino-2,5-difluorophenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.03	s	1H	OH
6.64-6.53	m	1H	Ar-H
4.67	s	2H	NH ₂

Solvent: DMSO-d₆

¹³C NMR Data for 4-Amino-2,5-difluorophenol

Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol, a table for these values cannot be provided at this time.

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched resources. However, the expected characteristic absorption bands for the functional groups present in the molecule are listed below.

Predicted IR Absorption Bands for Aminophenols

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H, N-H	Stretching
1620-1560	N-H	Bending
1500-1400	C=C	Aromatic Ring Stretching
1300-1200	C-O	Stretching
1250-1000	C-F	Stretching
1200-1000	C-N	Stretching

Mass Spectrometry (MS)

The exact mass of **5-Amino-2,4-difluorophenol** is 145.0339 g/mol. In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

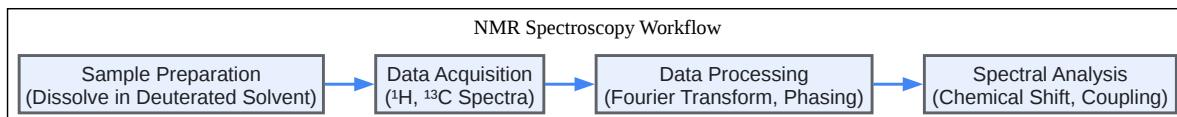
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like aminophenols.

NMR Spectroscopy

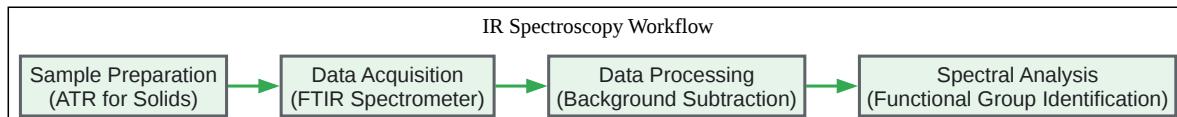
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

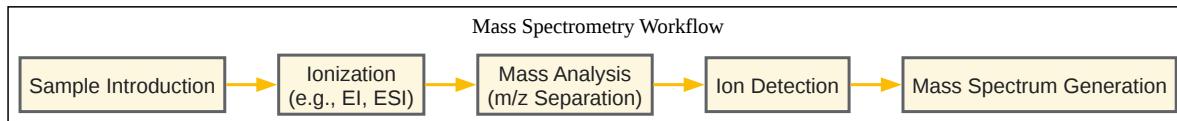

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).


Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.


[Click to download full resolution via product page](#)

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for Infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry (MS).

Conclusion

While direct experimental spectroscopic data for **5-Amino-2,4-difluorophenol** remains elusive in the public domain, this guide provides a foundational understanding of its properties and expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along with generalized experimental protocols and workflows, offers a valuable resource for researchers in the field. It is recommended that researchers synthesizing or working with **5-Amino-2,4-difluorophenol** perform their own analytical characterization to obtain definitive spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 113512-71-3 | 5-AMINO-2,4-DIFLUOROPHENOL [fluoromart.com]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169713#spectroscopic-data-for-5-amino-2-4-difluorophenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com